Selective Inhibition of Human Nav1.7 Over Nav1.5 Voltage-Gated Sodium Channels
This compound exhibits a significant selectivity window for the human Nav1.7 sodium channel over the cardiac Nav1.5 isoform. Its binding affinity (IC50) for Nav1.7 is 78 nM, compared to an IC50 of 7,300 nM for Nav1.5, representing a ~94-fold selectivity for Nav1.7 [1]. A secondary assay measuring inhibition of the inactivated state of Nav1.7 yielded an IC50 of 160 nM [1]. This contrasts with many non-selective sodium channel blockers that lack such a favorable therapeutic window.
| Evidence Dimension | Isoform Selectivity: Inhibition of human Nav1.7 vs. Nav1.5 |
|---|---|
| Target Compound Data | IC50 (Nav1.7) = 78 nM; IC50 (Nav1.5) = 7,300 nM |
| Comparator Or Baseline | Same compound on Nav1.5 isoform |
| Quantified Difference | Selectivity Ratio: ~94-fold (Nav1.5 IC50 / Nav1.7 IC50) |
| Conditions | Radioligand displacement assay using [3H]-6,6-fused heteroaryl-sulfonamide derivative on human Nav1.7 expressed in HEK293 cell membranes; electrophysiological inhibition of human Nav1.5 in HEK cells at -50 mV holding potential. |
Why This Matters
Nav1.7 is a genetically validated target for pain, and selectivity over the cardiac Nav1.5 channel is a critical safety requirement for any Nav1.7-targeted therapeutic, making this compound a valuable selective tool for pain pathway research.
- [1] BindingDB. (n.d.). BDBM50272496: 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide. Retrieved from BindingDB database. View Source
